molecular formula C18H16BrClN2O B11986434 2-(4-Bromophenyl)-9-chloro-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-9-chloro-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11986434
M. Wt: 391.7 g/mol
InChI Key: ZCYRAOLSRQCVRN-UHFFFAOYSA-N
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Description

2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and dimethyl groups attached to a cyclopenta[a]naphthalene core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactions. One common method includes the use of aryl aldehydes, acetophenone, and ammonium acetate in the presence of a catalyst such as cobalt(II) chloride hexahydrate. This reaction is performed under solvent-free conditions, which not only enhances the yield but also reduces the environmental impact . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Scientific Research Applications

2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and applications.

Properties

Molecular Formula

C18H16BrClN2O

Molecular Weight

391.7 g/mol

IUPAC Name

2-(4-bromophenyl)-9-chloro-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C18H16BrClN2O/c1-18(2)22-16(14-9-13(20)7-8-17(14)23-18)10-15(21-22)11-3-5-12(19)6-4-11/h3-9,16H,10H2,1-2H3

InChI Key

ZCYRAOLSRQCVRN-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(O1)C=CC(=C4)Cl)C

Origin of Product

United States

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